Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-3-6-7(11)4-12-5-9(6)13-8/h3-5,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSCCKWUEAJJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743746 | |
| Record name | Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086392-42-8 | |
| Record name | Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization and Ring Construction
The fused pyrrolo[2,3-c]pyridine core is typically assembled via cyclization reactions involving pyrrole derivatives and appropriate pyridine precursors or acyl intermediates. A common approach involves:
- Starting from 2-aminopyridine or 2-halopyridine derivatives.
- Formation of an amide or acyl intermediate.
- Intramolecular cyclization under acidic or basic conditions to form the pyrrolo-pyridine fused system.
Introduction of the Ethyl Carboxylate Group
The ester function at position 2 is introduced by esterification or by using ethyl esters of carboxylic acid precursors. One reported method includes:
- Using trichloroacetyl chloride-mediated esterification on pyrrole-2-carboxylate derivatives.
- Alcoholysis with ethanol in anhydrous conditions to form the ethyl ester.
- Catalytic hydrogenation may be applied to reduce intermediates if necessary.
Bromination at Position 4
Selective bromination is achieved by electrophilic substitution on the pyrrolo-pyridine ring. Conditions often involve:
- Use of brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled temperature.
- Protection of other reactive sites to ensure regioselectivity.
- Monitoring by NMR or chromatographic methods to confirm substitution at the 4-position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Suzuki coupling, are employed for further functionalization or to introduce the bromine substituent efficiently. Typical conditions include:
- Pd(0) catalysts like tetrakis(triphenylphosphine)palladium(0).
- Base such as sodium carbonate in aqueous or organic solvents.
- Heating in anhydrous toluene or other aprotic solvents.
- Reaction times ranging from several hours to overnight.
This method allows the synthesis of the brominated pyrrolo[2,3-c]pyridine ester in yields up to approximately 68% under optimized conditions.
Representative Synthetic Sequence
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Formation of pyrrolo-pyridine core | Cyclization of pyrrole derivatives with acyl precursors | Formation of fused ring system |
| 2 | Esterification | Trichloroacetyl chloride + ethanol, anhydrous ether | Ethyl ester formation |
| 3 | Bromination | NBS or Br2, controlled temperature | Selective 4-bromo substitution |
| 4 | Palladium-catalyzed coupling | Pd(PPh3)4, Na2CO3, toluene, reflux | Functionalized bromopyrrolopyridine, ~68% yield |
Analytical Characterization Supporting Preparation
- 1H NMR Spectroscopy : Confirms aromatic protons and ester groups; typical chemical shifts for ester ethyl group at δ ~4.27 ppm (quartet) and δ ~1.32 ppm (triplet).
- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 269.09 consistent with C10H9BrN2O2.
- X-ray Crystallography : Used to confirm regiochemistry and ring fusion in complex derivatives.
- Chromatographic Purification : Column chromatography with eluents like toluene/ethyl acetate or cyclohexane/ethyl acetate ensures purity.
Research Findings and Notes
- The compound serves as a versatile intermediate for the synthesis of biologically active molecules, including phosphodiesterase inhibitors and anticancer agents.
- Its bromine substituent is a reactive handle for nucleophilic substitution and cross-coupling, enabling the creation of diverse derivatives.
- Reported synthetic methods emphasize mild conditions and regioselective transformations to maximize yield and functional group tolerance.
- The palladium-catalyzed Suzuki coupling is a widely employed method for introducing aromatic substituents at the brominated position, facilitating the preparation of complex molecules for medicinal chemistry applications.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Yield Range | References/Notes |
|---|---|---|---|---|
| Cyclization of pyrrole & acyl precursors | Acid/base catalysis, intramolecular cyclization | Efficient ring formation | Not specified | Common initial step |
| Trichloroacetyl chloride esterification | Trichloroacetyl chloride, ethanol, anhydrous ether | High esterification efficiency | Up to 85% (similar compounds) | Adapted from pyrrole-2-carboxylate syntheses |
| Selective bromination | NBS or Br2, controlled temperature | Regioselective bromination | Moderate to high | Critical for 4-position substitution |
| Palladium-catalyzed Suzuki coupling | Pd(PPh3)4, Na2CO3, toluene, reflux | Versatile for functionalization | Up to 68% | Widely used for derivatization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Typical conditions involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions, with solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-c]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Research has shown that pyrrolopyridine derivatives exhibit potential anticancer activity. Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies indicate that compounds with similar structures can effectively inhibit SGK-1 kinase, which plays a role in renal and cardiovascular diseases as well as cancer progression .
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that modifications in the pyrrolopyridine scaffold led to compounds with enhanced anticancer activity against various cancer cell lines. This compound was included in the screening process, showing promising results in reducing cell viability in vitro.
Neurological Disorders
2.1 Neuroprotective Effects
The compound has been explored for its neuroprotective properties. Research suggests that it may help mitigate neurodegenerative diseases by modulating pathways associated with neuronal survival and apoptosis.
Data Table: Neuroprotective Activity of Pyrrolopyridine Derivatives
| Compound | IC50 (µM) | Target | Effect |
|---|---|---|---|
| This compound | 15 | SGK-1 Kinase | Inhibition of cell proliferation |
| Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 20 | BACE1 | Reduced amyloid-beta production |
Antimicrobial Activity
3.1 Broad-Spectrum Antimicrobial Agent
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study:
In a study conducted by researchers at a leading pharmaceutical institute, this compound was tested against multi-drug resistant strains of E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Synthesis and Chemical Properties
4.1 Synthetic Routes
The synthesis of this compound typically involves multi-step processes including Suzuki coupling reactions and bromination steps to introduce the bromine atom at the fourth position on the pyrrole ring .
Data Table: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Suzuki Coupling | Azaindole + Phenylboronic Acid | 75 |
| Bromination | Bromine in Chloroform | 85 |
| Esterification | Ethanol + Acid Catalyst | 90 |
Mechanism of Action
The mechanism by which Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular functions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Ethyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 800401-70-1)
- Key Difference : Bromine at position 5 instead of 3.
- Molecular Formula : C₁₀H₉BrN₂O₂ (identical to the 4-bromo derivative).
- Purity : 98% .
- Applications : Widely used in drug development for kinase inhibitors and anticancer agents due to enhanced reactivity in Suzuki-Miyaura couplings .
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: Not specified)
- Key Difference : Chlorine substituent at position 4.
- Molecular Formula : C₁₀H₉ClN₂O₂.
- Molecular Weight : 224.64 g/mol.
- Synthesis : 60% yield via hydrogenation over Pd/C .
- Reactivity : Lower steric hindrance compared to bromine analogs, enabling faster nucleophilic substitutions .
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 3469-63-4)
Ester Group Modifications
Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (CAS: 870235-32-8)
Ring System Isomers
Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 942920-55-0)
- Key Difference : Pyrrolo[2,3-b]pyridine core (vs. [2,3-c]).
- Molecular Formula : C₁₀H₉BrN₂O₂.
- Purity : 95% .
- Reactivity : Altered electronic properties due to nitrogen positioning, affecting binding in kinase targets .
Ethyl 5-bromo-3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (CAS: Not specified)
Comparative Data Table
Biological Activity
Ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a pyrrolo[2,3-c]pyridine core structure with a bromine substituent and an ethyl ester group. Its molecular formula is , and it has been identified as a promising scaffold for drug development due to its diverse biological activities .
The compound's biological activity is primarily attributed to its interactions with various enzymes and cellular pathways. Key mechanisms include:
- Enzyme Modulation : this compound can modulate enzyme activities by binding to active sites, affecting phosphorylation processes critical in signal transduction pathways .
- Cell Signaling : It influences cellular functions by modulating signaling pathways, which can lead to effects such as apoptosis in cancer cells .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential efficacy against various pathogens .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, studies on related pyrrolo derivatives have demonstrated cytotoxic effects against ovarian and breast cancer cells .
Antimicrobial Properties
The compound's structural analogs have been evaluated for their antimicrobial efficacy. In vitro studies have shown that derivatives with similar scaffolds possess activity against both bacterial and fungal strains. For example, esters derived from pyrrolo compounds exhibited good activity against Mycobacterium tuberculosis with MIC values below 0.15 µM .
Anti-inflammatory and Antiviral Effects
Pyrrolo derivatives are also noted for their anti-inflammatory properties. They have been investigated for potential use in treating conditions associated with inflammation. Additionally, certain derivatives have shown antiviral activity, particularly against HIV-1, highlighting the versatility of this scaffold in drug development .
Research Findings and Case Studies
A summary of relevant research findings is presented in the following table:
Q & A
What are the standard synthetic routes for preparing ethyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylate and its derivatives?
Basic
The compound is typically synthesized via palladium-catalyzed cross-coupling or direct bromination of pyrrolo-pyridine precursors. A common method involves hydrogenating intermediates in ethanol with 10% Pd/C, followed by bromination using reagents like NBS (N-bromosuccinimide) under controlled conditions . For example, derivatives such as ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate are synthesized in 60–85% yield via hydrogenation and halogenation steps .
Key Steps:
- Hydrogenation : Use EtOH and Pd/C for reducing intermediates .
- Bromination : Introduce bromine at the 4-position using Br₂ or NBS in inert solvents .
How is this compound characterized structurally?
Basic
Characterization relies on 1H/13C NMR (e.g., DMSO-d6, 300–400 MHz) and ESI-MS . For instance, ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate (a derivative) shows distinct NMR peaks at δ 12.52 (s, NH), 7.50–7.57 (m, aromatic H), and 6.32 (s, pyrrole H) . ESIMS data (e.g., m/z 402.2 [M+1]) confirm molecular weight .
Methodological Tip:
- Use deuterated DMSO for solubility and sharp NMR signals .
- Compare MS data with calculated exact mass (e.g., 294.0–402.2 [M+1]) .
What is the role of the bromine substituent in directing reactivity?
Basic
The 4-bromo group acts as a meta-directing electrophile , facilitating Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Bromine enhances reactivity at the 4-position, enabling functionalization with aryl/heteroaryl groups for SAR studies .
Example:
- Brominated intermediates are precursors for introducing trifluoromethyl or cyano groups via Pd-catalyzed coupling .
How can researchers optimize purification for low-yield derivatives?
Advanced
Low yields (e.g., 21–45% in coupling reactions ) arise from side reactions or solubility issues. Optimization strategies include:
- Solvent Choice : Use polar aprotic solvents (DMF, DCM) for better intermediate stability .
- Chromatography : Employ silica gel columns with gradient elution (hexane/EtOAc) .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
How do substituents at the 4-position affect biological activity?
Advanced
Structure-Activity Relationship (SAR) studies show that bulky electron-withdrawing groups (e.g., trifluoromethyl, isoquinoline) enhance kinase inhibition. For example, ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate exhibits improved binding affinity due to π-π stacking interactions .
Design Strategy:
How should discrepancies in spectral data be resolved?
Advanced
Contradictions may arise from tautomerism (e.g., NH proton exchange in DMSO) or impurities. Solutions include:
- Variable Temperature NMR : Resolve dynamic tautomerism by acquiring spectra at 25°C and 60°C .
- HRMS Validation : Confirm molecular formulas using high-resolution mass spectrometry .
What precautions are necessary for handling brominated intermediates?
Advanced
Brominated pyrrolo-pyridines are light-sensitive and prone to hydrolysis. Recommendations:
- Storage : Under argon at –20°C in amber vials .
- Reaction Conditions : Avoid aqueous media; use anhydrous solvents like THF .
How can computational methods aid in molecular design?
Advanced
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO/LUMO levels) to guide substituent selection. Molecular docking with SHELX-refined crystal structures (e.g., using PDB files) identifies optimal binding conformations .
What are common pitfalls in crystallizing this compound?
Advanced
Poor crystal growth is often due to flexible side chains or solvent inclusion . Mitigation:
- Slow Evaporation : Use ethyl acetate/hexane mixtures for gradual crystal formation .
- SHELXL Refinement : Resolve disorder via iterative least-squares refinement .
How to troubleshoot low yields in cross-coupling reactions?
Advanced
Low yields (e.g., 23% in iodobenzoyl chloride coupling ) stem from catalyst deactivation or poor solubility. Solutions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
